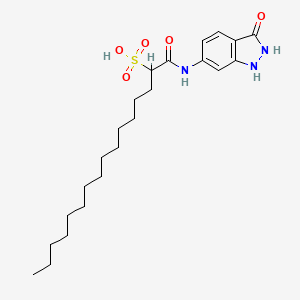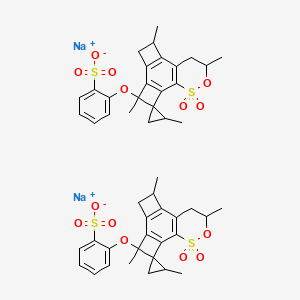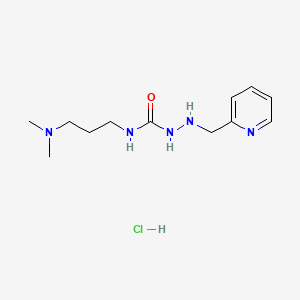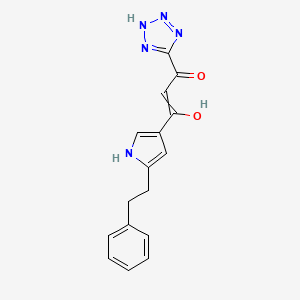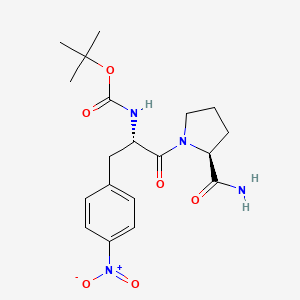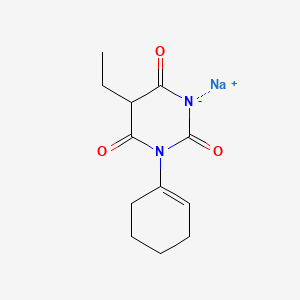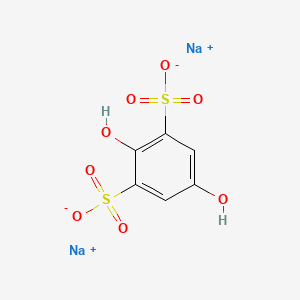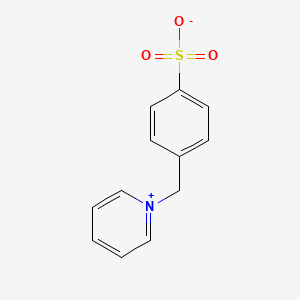
Calcium bis(dihydrobis(2-methylpropan-1-olato)aluminate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate] is a chemical compound with the molecular formula C16H40Al2CaO4 and a molar mass of 390.527476 g/mol . This compound is known for its unique structure, which includes calcium and aluminum atoms coordinated with 2-methylpropan-1-olato ligands. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate] typically involves the reaction of calcium salts with dihydrobis(2-methylpropan-1-olato)aluminum compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate] may involve large-scale reactions using similar synthetic routes as in laboratory settings. industrial processes often optimize reaction conditions to enhance efficiency and reduce costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of aluminum and calcium.
Reduction: It can also be reduced using suitable reducing agents to yield lower oxidation states.
Substitution: The 2-methylpropan-1-olato ligands can be substituted with other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of aluminum and calcium, while substitution reactions can produce a variety of substituted aluminate compounds .
Applications De Recherche Scientifique
Calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate] has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex aluminate compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying metal-ligand interactions and their biological implications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical imaging agents.
Mécanisme D'action
The mechanism by which calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate] exerts its effects involves the coordination of calcium and aluminum atoms with the 2-methylpropan-1-olato ligands. This coordination influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexaaluminates: These compounds have a similar aluminate structure but differ in their coordination environment and applications.
Calcium Aluminates: These compounds are used in high-temperature applications and have different physical and chemical properties compared to calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate].
Uniqueness
Calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate] is unique due to its specific ligand coordination, which imparts distinct reactivity and stability. This makes it particularly useful in specialized applications where other aluminate compounds may not perform as effectively .
Propriétés
Numéro CAS |
76138-33-5 |
|---|---|
Formule moléculaire |
C16H40Al2CaO4 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
calcium;bis(2-methylpropoxy)alumanuide |
InChI |
InChI=1S/4C4H9O.2Al.Ca.4H/c4*1-4(2)3-5;;;;;;;/h4*4H,3H2,1-2H3;;;;;;;/q4*-1;2*+1;+2;;;; |
Clé InChI |
LWKQJRDUDNDDKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CO[AlH2-]OCC(C)C.CC(C)CO[AlH2-]OCC(C)C.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


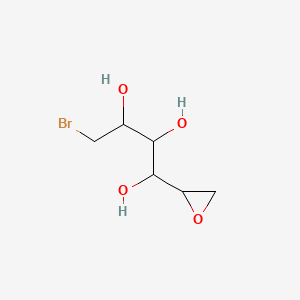
![N-[2-(bromomethyl)-3-chlorophenyl]benzamide](/img/structure/B12681375.png)
